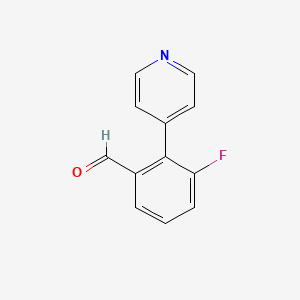

3-Fluoro-2-(pyridin-4-yl)benzaldehyde

Description

Significance of Fluorine in Pharmaceutical and Agrochemical Sciences

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and agrochemical development. mdpi.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological profile. nih.gov Judicious placement of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the half-life of a drug. nih.gov Furthermore, fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which can in turn affect a molecule's solubility, membrane permeability, and binding affinity to its biological target. nih.gov The introduction of fluorine can also lead to more favorable molecular conformations for receptor binding and can increase the lipophilicity of a compound, aiding its passage through biological membranes. researchgate.net

Role of Pyridine (B92270) Scaffolds in Molecular Design

Pyridine rings are a ubiquitous feature in a vast number of pharmaceuticals and biologically active compounds. This prevalence is due to the pyridine unit's ability to act as a bioisostere for a phenyl ring, while introducing a nitrogen atom that can participate in hydrogen bonding and alter the molecule's polarity and solubility. The nitrogen atom can also serve as a basic center, which can be crucial for salt formation and improving the pharmacokinetic properties of a drug candidate. The pyridine scaffold is a key component in numerous approved drugs, highlighting its importance in molecular design for achieving desired therapeutic effects.

Overview of Aldehyde Functionalities in Synthetic Strategies

The aldehyde group is one of the most versatile functional groups in organic synthesis due to its reactivity. wisdomlib.org The carbonyl carbon of an aldehyde is electrophilic and readily undergoes nucleophilic addition reactions, which are fundamental to the construction of more complex molecules. Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols, providing access to a wide range of other compound classes. Furthermore, aldehydes are key participants in a variety of carbon-carbon bond-forming reactions, such as the Wittig reaction, aldol (B89426) condensation, and Grignard reactions. This reactivity makes aldehydes invaluable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. rug.nl

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8FNO |

|---|---|

Molecular Weight |

201.20 g/mol |

IUPAC Name |

3-fluoro-2-pyridin-4-ylbenzaldehyde |

InChI |

InChI=1S/C12H8FNO/c13-11-3-1-2-10(8-15)12(11)9-4-6-14-7-5-9/h1-8H |

InChI Key |

YZFBQFVSDGNPIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC=NC=C2)C=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 2 Pyridin 4 Yl Benzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group is a cornerstone of the molecule's reactivity, participating in a wide array of chemical transformations.

The electrophilic carbon atom of the carbonyl group in 3-Fluoro-2-(pyridin-4-yl)benzaldehyde is a prime target for nucleophilic attack. This reactivity enables its participation in classic condensation reactions.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. thermofisher.comsigmaaldrich.com For this compound, this would typically proceed via the mechanism outlined below. The product is an α,β-unsaturated compound, which is a valuable synthetic intermediate. thermofisher.com The reaction is generally favored by the removal of water, which shifts the equilibrium toward the product. thermofisher.com

Mechanism of the Knoevenagel Condensation

Aldol (B89426) Condensation: In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, followed by dehydration to give a conjugated enone. ncert.nic.in While self-condensation of this compound is not possible due to the lack of α-hydrogens, it can readily undergo a crossed aldol condensation with other aldehydes or ketones that do possess α-hydrogens. ncert.nic.in

Schiff Base Formation: The reaction of this compound with primary amines yields Schiff bases (or imines). This reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the C=N double bond. tandfonline.comresearchgate.netnih.gov The formation of the imine is a reversible process. nih.gov

| Reaction Type | Reactant | Product Type |

| Knoevenagel Condensation | Active methylene compound (e.g., diethyl malonate) | α,β-unsaturated carbonyl compound |

| Crossed Aldol Condensation | Enolizable aldehyde or ketone (e.g., acetone) | β-hydroxy carbonyl, then α,β-unsaturated carbonyl |

| Schiff Base Formation | Primary amine (e.g., aniline) | Imine (Schiff base) |

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: A variety of oxidizing agents can convert aromatic aldehydes to their corresponding carboxylic acids. organic-chemistry.orgrsc.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), and hydrogen peroxide. ncert.nic.inresearchgate.net Biocatalytic methods using aldehyde dehydrogenases also offer a chemoselective route to the carboxylic acid. nih.gov A recently developed method utilizes potassium tert-butoxide as an oxygen source for this conversion. rsc.org

Reduction: The reduction of the aldehyde group to a primary alcohol is a fundamental transformation. britannica.com This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). britannica.comopenochem.org Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) is also a common method. britannica.com

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation | KMnO₄, K₂Cr₂O₇, H₂O₂ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄, H₂/Catalyst | Primary Alcohol |

While the aldehyde group itself does not directly participate as a diene or dienophile in typical Diels-Alder reactions, the α,β-unsaturated products derived from the condensation reactions of this compound can. wikipedia.orgnih.gov The hetero-Diels-Alder reaction, where a carbonyl compound acts as the dienophile, is also a possibility, leading to the formation of six-membered oxygen-containing heterocycles. wikipedia.orgacs.org These reactions are a powerful tool for ring formation in organic synthesis. perlego.com Pericyclic reactions are characterized by a cyclic transition state and are concerted, meaning bond breaking and bond making occur in a single step. msu.edu

Reactivity of the Fluorinated Aromatic Ring

The presence of a fluorine atom on the phenyl ring opens up avenues for nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the fluorinated ring of this compound. In this reaction, a nucleophile replaces the fluorine atom. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing pyridinyl and aldehyde groups ortho and para to the fluorine atom, respectively, is crucial for stabilizing this intermediate and activating the ring towards nucleophilic attack.

The rate and feasibility of the SNAr reaction are significantly influenced by both electronic and steric factors.

Electronic Effects: The electron-withdrawing nature of the pyridinyl and aldehyde groups is paramount. These groups delocalize the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it and lowering the activation energy for its formation. The pyridinyl group, being a heteroaromatic ring, can effectively stabilize the negative charge, particularly when the nucleophilic attack occurs at a position that allows the charge to be placed on the nitrogen atom through resonance.

Steric Effects: The steric hindrance around the reaction center can also play a role. While the aldehyde and pyridinyl groups are necessary for electronic activation, their bulkiness could potentially hinder the approach of a large nucleophile. However, given their positions relative to the fluorine atom, significant steric impediment is not generally expected for a wide range of common nucleophiles.

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Mechanisms and Scope

Role of the Fluorine Atom as a Leaving Group

In the context of nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom attached to the benzaldehyde (B42025) ring in this compound can function as an effective leaving group. The reactivity of aryl halides in SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. In this molecule, both the aldehyde group and the pyridin-4-yl substituent exert a strong electron-withdrawing effect, thereby activating the fluoro-benzaldehyde moiety towards nucleophilic attack.

Research on related compounds has demonstrated the facility with which fluorine is displaced in SNAr reactions. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide proceeds approximately 320 times faster than the corresponding reaction with 2-chloropyridine, highlighting the superior leaving group ability of fluorine in activated aromatic systems. nih.gov This enhanced reactivity is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates the initial nucleophilic attack, the rate-determining step of the SNAr mechanism.

The susceptibility of the fluorine atom in this compound to nucleophilic displacement is further supported by studies on polyfluorinated pyridines. In pentafluoropyridine, for example, nucleophilic attack by hydroxybenzaldehydes occurs selectively at the C-4 position under mild conditions, demonstrating the lability of the fluorine atom in an electron-deficient pyridine (B92270) ring. rsc.org Given the combined electron-withdrawing nature of the aldehyde and pyridin-4-yl groups, it is anticipated that the fluorine atom in the title compound will be readily substituted by a variety of nucleophiles.

| Halopyridine | Relative Rate of Reaction with Sodium Ethoxide |

|---|---|

| 2-Fluoropyridine | 320 |

| 2-Chloropyridine | 1 |

Electrophilic Aromatic Substitution on the Fluoro-Benzaldehyde Moiety

Electrophilic aromatic substitution (EAS) on the fluoro-benzaldehyde moiety of this compound is a complex process governed by the directing effects of the three substituents on the benzene (B151609) ring. The fluorine atom, despite its high electronegativity, possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, making it an ortho-, para-director. Conversely, the aldehyde group is a strong deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. The pyridin-4-yl group is also an electron-withdrawing substituent and is expected to be deactivating and meta-directing.

Computational methods, such as the RegioSQM approach, can be employed to predict the most likely site of electrophilic attack by calculating the free energies of the protonated isomers of the aromatic compound. nih.gov For complex molecules with multiple competing directing groups, such theoretical calculations are invaluable in forecasting the regioselectivity of EAS reactions.

| Substituent | Position | Directing Effect | Activating/Deactivating |

|---|---|---|---|

| -F | 3 | ortho, para | Deactivating (by induction), Activating (by resonance) |

| -CHO | 1 | meta | Strongly Deactivating |

| -C₅H₄N | 2 | meta | Deactivating |

Reactivity of the Pyridin-4-yl Moiety

Electrophilic and Nucleophilic Aromatic Substitution on Pyridine Ring

The pyridin-4-yl moiety in this compound exhibits a reactivity pattern characteristic of the pyridine ring. Pyridine is an electron-deficient heterocycle, which renders it significantly less reactive towards electrophilic aromatic substitution compared to benzene. Any electrophilic attack that does occur is directed to the 3- and 5-positions (meta to the nitrogen atom), as attack at the 2-, 4-, or 6-positions would lead to a highly unstable cationic intermediate with the positive charge on the electronegative nitrogen atom.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (the 2-, 4-, and 6-positions). In the case of the pyridin-4-yl substituent, the points of attachment to the benzaldehyde ring is at the 4-position of the pyridine. Therefore, nucleophilic attack on this moiety would be expected to occur at the 2- and 6-positions. The quaternization of the pyridine nitrogen can further enhance its reactivity towards nucleophiles. google.com

N-Oxidation and Quaternization Reactions of the Pyridine Nitrogen

The nitrogen atom of the pyridin-4-yl moiety in this compound is a site of reactivity, readily undergoing N-oxidation and quaternization reactions. N-oxidation is typically achieved by treating the pyridine derivative with an oxidizing agent such as a peroxy acid. wikipedia.org The resulting pyridine N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide group is electron-donating through resonance and electron-withdrawing inductively, which can activate the pyridine ring for both electrophilic and nucleophilic substitution, often directing incoming groups to the 2- and 4-positions. semanticscholar.org

Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, in an SN2 reaction to form a quaternary ammonium (B1175870) salt. mdpi.com The rate of this reaction is influenced by the nucleophilicity of the pyridine nitrogen and steric hindrance around it. The presence of the bulky 2-substituted benzaldehyde group adjacent to the pyridin-4-yl ring may introduce some steric hindrance, potentially slowing down the rate of quaternization.

Intermolecular and Intramolecular Interactions Governing Reactivity

Hydrogen Bonding Influences on Reaction Pathways

While this compound does not possess a classical hydrogen bond donor, the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group can act as hydrogen bond acceptors. In the presence of protic solvents or reagents, intermolecular hydrogen bonding can play a significant role in modulating the reactivity of the molecule. For instance, hydrogen bonding to the carbonyl oxygen can increase the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack.

Intramolecular hydrogen bonding, although weaker, may also influence the molecule's conformation and reactivity. Weak C-H···N or C-H···O hydrogen bonds could lead to a preferred conformation that in turn affects the accessibility of certain reactive sites. The fluorine atom can also participate in hydrogen bonding, which could influence intermolecular interactions and reaction pathways. Studies on the conformational preferences of N'-benzylidenebenzohydrazide derivatives have shown that intramolecular hydrogen bonds can dictate the populations of different conformers. rsc.org A similar principle may apply to this compound, where subtle intramolecular interactions could favor a specific geometry, thereby influencing its chemical behavior.

| Atom | Moiety | Potential for Hydrogen Bonding |

|---|---|---|

| Nitrogen | Pyridin-4-yl | Acceptor |

| Oxygen | Aldehyde | Acceptor |

| Fluorine | Fluoro-benzaldehyde | Weak Acceptor |

Conformational Analysis and its Impact on Chemical Transformations

The chemical behavior of this compound is intrinsically linked to its three-dimensional structure, specifically the rotational conformations around the pivotal carbon-carbon single bond connecting the fluorinated benzene ring and the pyridine ring. This conformational flexibility, or lack thereof, dictates the spatial arrangement of the reactive aldehyde group and the basic nitrogen atom of the pyridine moiety, thereby influencing the molecule's reactivity in various chemical transformations. The presence of substituents at the ortho positions of this biaryl system introduces significant steric and electronic effects that govern the rotational barrier and the preferred dihedral angle between the two aromatic rings.

Theoretical Conformational Profile

Due to the substitution pattern of this compound, specifically the presence of the fluorine atom and the pyridin-4-yl group at the 2- and 3-positions of the benzaldehyde ring, significant steric hindrance is anticipated. This steric clash between the ortho-substituents on the phenyl ring and the ortho-hydrogens of the pyridine ring forces the molecule to adopt a non-planar conformation. A planar arrangement would result in severe van der Waals repulsion, making it energetically unfavorable.

Computational studies on analogous ortho-substituted biaryl systems have consistently shown that such substitution patterns lead to a twisted conformation, characterized by a significant dihedral angle between the planes of the two aromatic rings. For this compound, it is predicted that the molecule exists as a pair of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. The energy barrier to rotation around the C-C bond connecting the two rings is expected to be substantial, potentially allowing for the separation of these isomers under specific conditions.

The fluorine atom, while relatively small, exerts a notable steric and electronic influence. Its presence ortho to the pyridine ring contributes to the rotational barrier. Furthermore, electrostatic interactions between the lone pairs of the fluorine atom and the pi-electron system of the pyridine ring, as well as potential weak intramolecular hydrogen bonding between the aldehyde proton and the pyridine nitrogen in certain conformations, can further influence the conformational landscape.

Impact on Chemical Reactivity

The preferred non-planar conformation of this compound has profound implications for its chemical reactivity. The spatial orientation of the aldehyde group relative to the pyridine ring can either facilitate or hinder its participation in chemical reactions.

For instance, in reactions where intramolecular catalysis or interaction between the aldehyde and the pyridine nitrogen is possible, the dihedral angle becomes a critical factor. A conformation that brings these two functional groups into proximity would favor such reactions. Conversely, a conformation where they are held far apart would inhibit them.

The accessibility of the aldehyde's carbonyl carbon to nucleophilic attack is also modulated by the molecular conformation. In a highly twisted conformation, the pyridine ring and the fluorine atom can partially shield the aldehyde group, potentially reducing its reactivity towards bulky nucleophiles.

Furthermore, the formation of derivatives, such as oximes, hydrazones, or Schiff bases, from the aldehyde group can be influenced by the conformational restrictions. The stereochemistry of the resulting products may be dictated by the preferred orientation of the starting aldehyde.

The following table provides theoretically estimated conformational data for this compound based on computational analysis of structurally related biaryl compounds. These values represent the predicted energy landscape governing the molecule's chemical transformations.

| Conformational Parameter | Estimated Value | Significance in Chemical Transformations |

|---|---|---|

| Preferred Dihedral Angle (Phenyl-Pyridyl) | ~ 50° - 70° | A non-planar ground state minimizes steric hindrance, influencing the accessibility of the aldehyde and pyridine functionalities. |

| Rotational Energy Barrier (at 90° transition state) | 18 - 25 kcal/mol | This significant barrier suggests that the atropisomers could be stable at or near room temperature, potentially leading to stereoselective reactions. |

| Energy Difference between Ground and Planar States | > 10 kcal/mol | A high energy penalty for planar conformations indicates that reaction pathways requiring a planar transition state are highly disfavored. |

| Relative Population of Atropisomers at 298 K | ~ 1:1 | In the absence of a chiral environment, both enantiomeric conformations are expected to be equally populated. |

Detailed Synthetic Applications of this compound Remain Undocumented in Publicly Available Research

Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific, detailed research findings on the applications of the chemical compound This compound are not extensively documented in publicly accessible sources. While this compound is commercially available as a synthetic building block, its explicit use as a versatile intermediate for the advanced applications outlined below is not detailed in the available literature.

The requested article structure focused on the following specific applications:

Building Block for Heterocyclic Compounds , including the synthesis of fused, spiro, and bridged ring systems, and as a precursor for advanced azaheterocycles.

Precursor for Fluorine-Containing Organic Materials , with a focus on derivatization for semiconducting acenes and polymers, and its role as a modulator of molecular electronic levels.

Despite targeted searches, no specific studies, reaction protocols, or research articles could be retrieved that describe the use of this compound for these particular synthetic routes.

It is common in chemical science for a compound to be synthesized and made commercially available as a potential building block before its specific applications are widely explored and published. The unique arrangement of the fluorine atom, aldehyde group, and pyridinyl moiety suggests potential for a variety of chemical transformations. For instance, analogous fluorinated benzaldehyde derivatives are known to participate in reactions to form complex heterocyclic systems and are used in the development of organic electronic materials. However, attributing these applications to this compound specifically would be inaccurate without direct scientific evidence.

Therefore, content for the requested sections and subsections cannot be generated with the required scientific accuracy and adherence to the specified compound.

Role in the Synthesis of Complex Natural Product Analogues

While the structural motifs present in this compound are found in various bioactive molecules, a review of current scientific literature does not provide specific examples of this compound being utilized as a direct precursor in the total synthesis or semi-synthesis of complex natural product analogues. The synthesis of natural product analogues is a significant area of medicinal chemistry, often aimed at improving the biological activity or pharmacokinetic properties of the parent natural product. acs.org The incorporation of fluorine and pyridine rings can be a strategy to achieve these goals. mdpi.comrsc.org However, at present, the direct application of this compound in this specific context has not been documented in published research.

Derivatization for Analytical and Spectroscopic Probes

The chemical properties of this compound make it an interesting candidate for the development of analytical and spectroscopic probes. The aldehyde group can readily react with primary amines to form imines (Schiff bases), providing a straightforward method for conjugation to other molecules. The fluorine atom serves as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique.

A significant application of fluorinated aromatic aldehydes is in the determination of the enantiomeric purity (ee) of chiral molecules. While direct evidence for "this compound" is limited, extensive research on a closely related analogue, 3-fluoro-2-formylphenylboronic acid (3-Fluoro-2-FPBA), demonstrates the utility of the 3-fluoro-benzaldehyde scaffold for this purpose. This methodology is based on the reaction of the aldehyde with a chiral analyte (like an amine or a diol) to form diastereomeric derivatives. These diastereomers, having different spatial arrangements, exhibit distinct signals in NMR spectroscopy.

The presence of the fluorine atom is particularly advantageous for ¹⁹F NMR analysis. acs.org ¹⁹F NMR offers a wide chemical shift range and high sensitivity, often leading to better resolution of the diastereomeric signals compared to proton (¹H) NMR. acs.orgmdpi.com In a three-component derivatization protocol, a fluoro-2-formylphenylboronic acid, a chiral sulfinamide, and an enantiopure pinanediol self-assemble into diastereomeric sulfiniminoboronate esters. acs.org The ratio of the integrals of the distinct fluorine signals in the ¹⁹F NMR spectrum directly corresponds to the enantiomeric ratio of the original sulfinamide. acs.org

Studies have shown that 3-fluoro-2-formylphenylboronic acid provides excellent separation of the fluorine resonances for the resulting diastereomers. acs.org This indicates that the 3-fluoro-benzaldehyde core is highly effective for chiral discrimination.

Table 1: Comparison of NMR Chemical Shift Differences (Δδ in ppm) for Diastereomeric Derivatives of (rac)-Sulfinamides using 3-Fluoro-2-FPBA and Pinanediol

| Analyte (Sulfinamide) | ¹H NMR (ΔδH) | ¹⁹F NMR (ΔδF) |

|---|---|---|

| (rac)-Sulfinamide 1b | Well-resolved | Well-resolved |

| (rac)-Sulfinamide 1c | Well-resolved | Well-resolved |

| (rac)-Sulfinamide 1d | Well-resolved | Well-resolved |

Data derived from a study on a three-component derivatization protocol for determining the enantiopurity of sulfinamides. acs.org

Table 2: Accuracy of Enantiopurity Determination using 3-Fluoro-2-FPBA

| Sample ee of Sulfinamide 1a | Determined de by ¹H NMR | Determined de by ¹⁹F NMR |

|---|---|---|

| 75% | 75% | 73% |

| 90% | 91% | 89% |

| 96% | 95% | 95% |

This data demonstrates the high accuracy of using a fluorinated benzaldehyde derivative for determining enantiomeric excess (ee), with results falling within the accepted 5% error margin. acs.org

The aldehyde functionality of this compound allows for its potential use in creating probes for enhanced spectroscopic detection, such as fluorescence. The reaction of an aldehyde with a molecule containing a primary amine can lead to the formation of a Schiff base. If this reaction modulates a fluorophore, it can be used to detect the presence of aldehydes or amines. For instance, certain non-fluorescent amine-containing dyes can become highly fluorescent upon conversion to an imine by reacting with an aldehyde. mdpi.com This "off/on" switching mechanism is a common strategy in the design of fluorescent probes. mdpi.com

Fluorinated benzaldehydes are also used in the synthesis of fluorescent dyes, such as boron-dipyrromethene (BODIPY) derivatives, to modify their photophysical properties. nih.gov However, specific studies detailing the use of this compound as a reagent for enhanced spectroscopic detection are not currently available in the scientific literature.

Spectroscopic Data for this compound Not Publicly Available

A thorough search of scientific literature, chemical databases, and supplier technical information has revealed no publicly available experimental spectroscopic data for the compound This compound . Consequently, it is not possible to provide a detailed, scientifically accurate article with the specified spectroscopic characterization as requested.

The required sections on advanced Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy necessitate specific, experimentally determined data, which is not present in the accessible public domain for this particular chemical entity. Generating content for the outlined subsections without this foundational data would require speculation or the use of data from analogous but distinct compounds, which would violate the core instruction to focus solely on "this compound."

Until research containing the characterization of this compound is published and made accessible, a comprehensive and accurate spectroscopic analysis as outlined cannot be compiled.

Conclusion

3-Fluoro-2-(pyridin-4-yl)benzaldehyde is a chemical compound that, by virtue of its fluorinated benzyl-pyridyl structure, stands as a molecule of considerable potential. While specific research on this exact compound is limited, a thorough understanding of the roles of its constituent functional groups allows for a confident prediction of its properties, reactivity, and applications. Its strategic design makes it a valuable potential precursor for the development of new pharmaceuticals and advanced materials, underscoring the power of rational molecular design in modern chemistry.

Spectroscopic Characterization for Structural and Mechanistic Elucidation

X-ray Diffraction (XRD) for Solid-State Structure and Intermolecular Interactions

A comprehensive search of scientific literature and crystallographic databases did not yield any specific experimental X-ray diffraction data for the compound 3-Fluoro-2-(pyridin-4-yl)benzaldehyde. Consequently, a detailed analysis of its solid-state structure, including crystallographic parameters and specific intermolecular interactions, cannot be provided at this time.

The elucidation of the three-dimensional arrangement of molecules in the crystalline state is paramount for understanding a compound's physical and chemical properties. X-ray diffraction is the definitive technique for obtaining this information, providing precise data on bond lengths, bond angles, and the spatial relationships between adjacent molecules. This data allows for the identification of key intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking interactions, which govern the crystal packing and ultimately influence properties like melting point, solubility, and polymorphism.

While general principles of solid-state chemistry would suggest the potential for various intermolecular interactions involving the fluorine atom, the pyridyl nitrogen, and the aromatic systems of this compound, any such discussion would be purely speculative without experimental data. The creation of a data table with crystallographic parameters is therefore not possible.

Further research involving the synthesis and single-crystal X-ray diffraction analysis of this compound is required to determine its solid-state structure and intermolecular interactions definitively.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 3-Fluoro-2-(pyridin-4-yl)benzaldehyde, this would involve calculating the potential energy of various conformations to find the global minimum. The dihedral angle between the phenyl and pyridine (B92270) rings would be a key parameter in this analysis, as rotation around the bond connecting these two rings would likely lead to different stable or semi-stable conformers. The presence of the fluorine atom and the aldehyde group would influence the preferred orientation due to steric and electronic effects.

Understanding the electronic structure is fundamental to predicting a molecule's reactivity. This analysis involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical stability and reactivity. For this compound, one would expect the HOMO to be localized primarily on the electron-rich aromatic rings, while the LUMO might be centered on the electron-withdrawing aldehyde group and the pyridine ring.

A hypothetical data table for such an analysis could look like this:

| Parameter | Calculated Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Note: The values in this table are placeholders as specific computational data for this molecule is unavailable.

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of 1H and 13C NMR chemical shifts would help in the structural elucidation of the molecule. The calculated shifts would be influenced by the electronic environment of each nucleus, which is affected by the fluorine atom and the pyridine ring.

IR (Infrared): Simulating the IR spectrum would involve calculating the vibrational frequencies of the molecule. This would allow for the identification of characteristic peaks, such as the carbonyl (C=O) stretch of the aldehyde group and the C-F stretch.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing information about the molecule's chromophores.

A hypothetical data table for predicted vibrational frequencies might be:

| Vibrational Mode | Calculated Frequency (cm-1) |

| C=O Stretch | |

| C-F Stretch | |

| Aromatic C-H Stretch |

Note: The values in this table are placeholders as specific computational data for this molecule is unavailable.

Reaction Mechanism Elucidation through Computational Transition State Search

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. This involves identifying the transition states, which are the highest energy points along the reaction pathway.

By mapping out the potential energy surface of a reaction, computational methods can determine the energy barriers (activation energies) for different possible reaction pathways. For example, one could theoretically study the nucleophilic addition to the aldehyde group of this compound. The calculations would reveal the structure of the transition state and the energy required to reach it, thus providing a detailed understanding of the reaction's feasibility and kinetics.

A hypothetical data table for a reaction pathway analysis could be:

| Reaction Step | Transition State | Energy Barrier (kcal/mol) |

| Nucleophilic Attack | TS1 | |

| Proton Transfer | TS2 |

Note: The values in this table are placeholders as specific computational data for this molecule is unavailable.

Solvent Effects in silico

The surrounding solvent environment can significantly influence the conformational preferences and electronic properties of a molecule. In silico studies, employing computational chemistry methods, are pivotal in elucidating these solvent-mediated effects on this compound. Such investigations typically utilize implicit or explicit solvent models to simulate the behavior of the compound in various media, ranging from nonpolar to polar environments.

Explicit solvent models, where individual solvent molecules are included in the simulation, provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aldehyde group can also participate in hydrogen bonding. Molecular dynamics (MD) simulations with explicit water molecules, for instance, could reveal the formation and dynamics of hydrogen bonds to these sites. These specific interactions can further influence the rotational barrier around the aryl-aryl bond and the orientation of the aldehyde group.

| Solvent (Dielectric Constant) | Predicted Effect on Dihedral Angle | Predicted Effect on Dipole Moment | Potential for Specific Interactions |

| Toluene (2.4) | Larger dihedral angle (more twisted) | Lower | Weak van der Waals forces |

| Chloroform (4.8) | Intermediate dihedral angle | Intermediate | Weak C-H•••N/O interactions |

| Ethanol (24.6) | Smaller dihedral angle (more planar) | Higher | Hydrogen bonding to pyridine N and aldehyde O |

| Water (80.1) | Smallest dihedral angle (most planar) | Highest | Strong hydrogen bonding network |

These theoretical considerations underscore the importance of the solvent environment in modulating the structural and electronic characteristics of this compound, which in turn can affect its reactivity and biological activity.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking (Theoretical Applications)

Quantitative Structure-Activity Relationship (QSAR) models and molecular docking are powerful computational tools used in drug discovery to predict the biological activity of compounds and to understand their interactions with biological targets at a molecular level. For derivatives of this compound, these methods are instrumental in guiding the design of new, more potent analogues.

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogues based on the this compound scaffold, a QSAR model would be developed by calculating various molecular descriptors for each compound and correlating them with their experimentally determined biological activities (e.g., IC₅₀ values against a specific enzyme).

Relevant descriptors for this class of compounds would likely include:

Electronic Descriptors: Such as the partial charges on the pyridine nitrogen and the aldehyde oxygen, and the dipole moment. The electron-withdrawing nature of the fluorine atom would also be a key electronic parameter.

Steric Descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., STERIMOL parameters) for substituents on the rings.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which describes the compound's lipophilicity.

Topological Descriptors: Which encode information about the connectivity of atoms in the molecule.

A resulting QSAR equation might take a form like: pIC₅₀ = c₀ + c₁(logP) + c₂(σ) + c₃(Es) where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP represents hydrophobicity, σ (Hammett constant) represents electronic effects, and Es (Taft steric parameter) represents steric effects. The coefficients (c₀, c₁, c₂, c₃) are determined by statistical regression analysis. Such a model could reveal, for instance, that higher biological activity is associated with increased hydrophobicity and the presence of electron-withdrawing groups at a certain position.

Molecular Docking

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. This provides insights into the binding mode and the key interactions that stabilize the ligand-protein complex. For this compound and its derivatives, docking studies would be crucial in understanding how they interact with the active site of a target enzyme, for example, a protein kinase.

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand is then placed into the active site, and a scoring function is used to evaluate the binding affinity of different poses.

Key interactions that could be predicted for this compound in an enzyme active site include:

Hydrogen Bonding: The pyridine nitrogen is a likely hydrogen bond acceptor, potentially interacting with donor residues like lysine or arginine in the active site. The aldehyde oxygen can also act as a hydrogen bond acceptor.

π-π Stacking: The aromatic phenyl and pyridine rings can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The phenyl ring and any alkyl substituents can form hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonding: The fluorine atom could potentially participate in halogen bonding with electron-rich atoms in the active site.

The following table illustrates hypothetical docking results for this compound and a related analogue against a generic kinase active site.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| This compound | -7.5 | H-bond with Lys72 (pyridine N), π-π stacking with Phe145 |

| 3-Fluoro-2-(pyridin-4-yl)benzonitrile | -7.8 | H-bond with Lys72 (pyridine N), π-π stacking with Phe145, additional interaction with nitrile group |

These computational approaches, QSAR and molecular docking, provide a rational basis for the optimization of lead compounds based on the this compound scaffold, accelerating the discovery of new therapeutic agents.

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of functionalized biaryl compounds is a cornerstone of modern organic chemistry. For 3-Fluoro-2-(pyridin-4-yl)benzaldehyde, future research will likely focus on optimizing existing synthetic methodologies and developing novel, more sustainable routes.

Alternative synthetic strategies that avoid the use of precious metal catalysts are also a key area for future investigation. Methodologies such as direct arylation or C-H activation could provide more atom-economical routes to this compound and its derivatives. nih.gov

Table 1: Potential Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst System | Ligand | Base | Solvent | Potential Advantages |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | High efficiency for heteroaryl coupling |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | Broad substrate scope |

This table presents hypothetical conditions based on established methods for similar compounds.

Exploration of New Reactivity Profiles

The reactivity of this compound is dictated by its three key functional components: the aldehyde group, the fluorine atom, and the pyridine (B92270) ring. Future research should aim to systematically explore the interplay of these groups to uncover novel chemical transformations.

The aldehyde functionality is a versatile handle for a wide array of reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes. wikipedia.org The electron-withdrawing nature of the fluorine atom and the pyridine ring may influence the electrophilicity of the aldehyde carbon, potentially altering its reactivity in comparison to simpler benzaldehydes. researchgate.net

The pyridine nitrogen introduces a site of basicity and a potential coordination site for metal ions. This opens up possibilities for its use as a ligand in coordination chemistry and catalysis. acs.orgresearchgate.net Furthermore, the fluorine atom can participate in nucleophilic aromatic substitution reactions or influence the regioselectivity of electrophilic aromatic substitution on the benzaldehyde (B42025) ring.

Integration into Advanced Materials Science

The unique electronic and structural features of this compound make it an attractive building block for the synthesis of advanced materials.

In polymer chemistry, this compound could be incorporated into polymer backbones or used as a functional pendant group. acs.org The resulting materials may exhibit interesting optical, electronic, or thermal properties. For example, polymers containing the pyridinyl benzaldehyde moiety could be explored for applications in light-emitting diodes (LEDs) or as sensors.

The ability of the pyridine nitrogen to coordinate with metal ions suggests that this compound could be a valuable ligand for the construction of metal-organic frameworks (MOFs). researchgate.net These porous materials have potential applications in gas storage, separation, and catalysis. The fluorine substituent could be used to tune the electronic properties and pore environment of the resulting MOFs.

Elucidation of Complex Reaction Mechanisms

A thorough understanding of the mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing these processes. Future research should employ a combination of experimental and computational techniques to elucidate these complex reaction pathways.

For instance, detailed mechanistic studies of the Suzuki-Miyaura coupling used for its synthesis could provide insights into the roles of the catalyst, ligand, and base, leading to the development of more efficient and selective catalytic systems. researchgate.netthieme-connect.com Computational studies, using methods such as density functional theory (DFT), can be employed to model reaction intermediates and transition states, providing a deeper understanding of the reaction energetics and stereoselectivity. researchgate.netnih.govrsc.org

Kinetic studies and in-situ spectroscopic monitoring of reactions involving this compound will also be invaluable in mapping out reaction profiles and identifying key intermediates.

Application in Radiochemistry and Isotopic Labeling

The development of novel radiotracers for positron emission tomography (PET) is a rapidly growing area of medicinal chemistry. nih.gov The pyridine and benzaldehyde moieties are present in many biologically active molecules, making this compound a potential scaffold for the development of new PET imaging agents. nih.gov

A key area of future research will be the development of methods for the isotopic labeling of this compound with positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F) or nitrogen-13 (B1220869) (¹³N). chemrxiv.orgacs.orgchemrxiv.org The synthesis of an ¹⁸F-labeled version of this compound would be a significant step towards its evaluation as a PET tracer. acs.org This could involve nucleophilic fluorination of a suitable precursor.

Furthermore, recent advances in nitrogen isotope exchange (NIE) reactions could be explored for the incorporation of ¹³N into the pyridine ring. chemrxiv.orgresearchgate.net The development of efficient and rapid labeling procedures is essential for the practical application of these radiotracers, given the short half-lives of the radionuclides involved.

Table 2: Potential Isotopes for Labeling and Their Properties

| Isotope | Half-life | Decay Mode | Potential Application |

|---|---|---|---|

| ¹⁸F | 109.8 min | β+ | PET Imaging |

| ¹³N | 9.97 min | β+ | PET Imaging |

| ¹⁵N | Stable | - | Mechanistic studies (NMR) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.